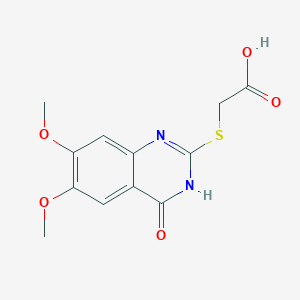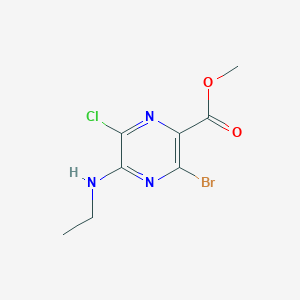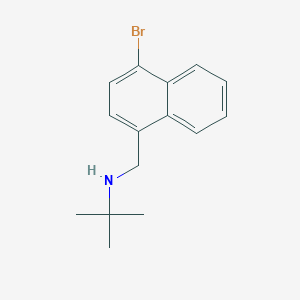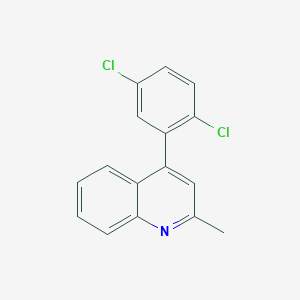
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline is a complex organic compound characterized by the presence of a fluoro-substituted pyridine ring, a morpholine ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Morpholine Ring Formation: The morpholine ring is formed through nucleophilic substitution reactions.
Coupling with Aniline: The final step involves coupling the fluoro-substituted pyridine with 4-methylaniline using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and aniline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated products.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the morpholine ring may contribute to its solubility and bioavailability. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylaniline: Lacks the morpholine and pyridine rings, resulting in different chemical properties.
4-Morpholin-4-ylpyridine: Lacks the fluoro and aniline groups, affecting its reactivity and applications.
3-(2-Fluoro-4-pyridyl)-4-methylaniline: Similar structure but without the morpholine ring, leading to different biological activities.
Uniqueness
3-(2-Fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro group, morpholine ring, and aniline moiety makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H18FN3O |
|---|---|
Peso molecular |
287.33 g/mol |
Nombre IUPAC |
3-(2-fluoro-6-morpholin-4-ylpyridin-4-yl)-4-methylaniline |
InChI |
InChI=1S/C16H18FN3O/c1-11-2-3-13(18)10-14(11)12-8-15(17)19-16(9-12)20-4-6-21-7-5-20/h2-3,8-10H,4-7,18H2,1H3 |
Clave InChI |
XXAVGNRMRBEOCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)C2=CC(=NC(=C2)F)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11837574.png)


![ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde](/img/structure/B11837593.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)
![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)



![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)
![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
